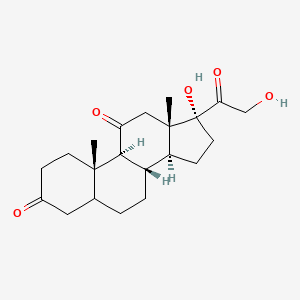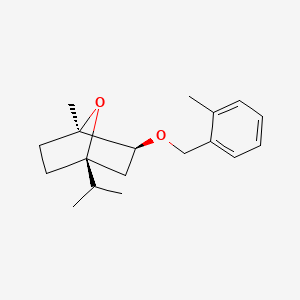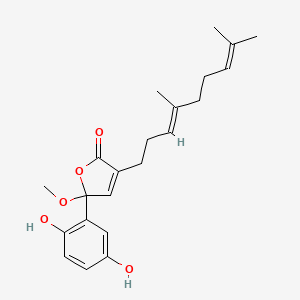
Selenocystamine dihydrochloride
Descripción general
Descripción
Selenocystamine dihydrochloride is a compound with the empirical formula C4H12N2Se2 · 2HCl and a molecular weight of 318.99 . It has the potential to block the activity of influenza A and B virus-associated RNA-dependent RNA polymerase enzyme .
Synthesis Analysis
The synthesis of selenocystamine dihydrochloride involves the oxidation of biogenic selenols: selenocysteamine (CysASeH) and selenocysteine (CysSeH) with dithiothreitol (DTT). The oxidation of these compounds yields selenocystamine (CysASeSeCysA) and selenocystine (CysSeSeCys) .Molecular Structure Analysis
The molecular structure of selenocystamine dihydrochloride is characterized by its empirical formula C4H12N2Se2 · 2HCl and a molecular weight of 318.99 .Chemical Reactions Analysis
The selenolate-diselenide redox equilibria of selenocysteamine and selenocysteine against dithiothreitol were analyzed by quantitative nuclear magnetic resonance (NMR) methods to characterize the interfering acid-base and redox equilibria .Physical And Chemical Properties Analysis
Selenocystamine dihydrochloride has a molecular weight of 318.99 and a melting point of 177-179 °C (decomp). It is soluble in water and forms a clear to slightly hazy solution .Aplicaciones Científicas De Investigación
Antioxidant Properties
Selenocystamine dihydrochloride has been studied for its antioxidant properties . It has been found to facilitate the oxidation of glutathione, an important antioxidant in the body . This suggests that Selenocystamine dihydrochloride could play a role in the body’s defense against oxidative stress.
Role in Redox Equilibria
Selenocystamine dihydrochloride is involved in selenolate-diselenide redox equilibria . This involves the reversible formation of diselenides from selenolates through the two-electron oxidation of the selenolate group . The equilibria between selenolates and diselenides are influenced by a variety of factors, including pH, temperature, and the presence of other biological species such as metal cations and enzymes .
Role in Selenoproteins
Selenocystamine dihydrochloride is incorporated into selenoproteins, a class of proteins that perform important biological functions in humans and other organisms . Selenoproteins are known to play crucial roles in antioxidant defense, redox homeostasis, and the regulation of various cellular processes.
Antiviral Activity
Selenocystamine dihydrochloride first became a compound of interest due to its antiviral activity . While the exact mechanisms of its antiviral activity are not fully understood, it is thought to interfere with the replication of certain viruses.
Role in Glutathione Oxidation
Selenocystamine dihydrochloride has been found to facilitate the oxidation of glutathione . Glutathione is a crucial antioxidant in the body, and its oxidation is an important process in the body’s defense against oxidative stress.
Use in Coronary Artery Stents
The glutathione peroxidase-like activity of selenocysteamine–selenocystamine was utilized as a special coating on coronary artery stents . This suggests potential applications of Selenocystamine dihydrochloride in the field of medical devices and treatments.
Safety and Hazards
Selenocystamine dihydrochloride is toxic if swallowed or inhaled. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Direcciones Futuras
The site- and species-specific redox potentials of the selenolate–diselenide and thiolate–disulfide systems can be implemented into analogous moieties of large molecules . This could provide a tool to estimate otherwise inaccessible site-specific selenolate-diselenide redox potentials of related moieties in large peptides and proteins .
Mecanismo De Acción
Target of Action
Selenocystamine dihydrochloride is a derivative of selenocysteine . Selenocysteine is a naturally occurring amino acid found in both eukaryotic and prokaryotic organisms . It is found in tRNAs and in the catalytic site of some enzymes . The genes for glutathione peroxidase and formate dehydrogenase contain the TGA codon, which codes for this amino acid .
Mode of Action
It is known that it can act as a substitute for selenocysteine in the body . It is also used in the treatment of selenocysteine deficiency cases .
Biochemical Pathways
Selenocystamine dihydrochloride is involved in the selenoamino acid metabolism pathway . This pathway is crucial for the synthesis of selenoproteins, which play a vital role in antioxidant defense, redox homeostasis, and other cellular functions .
Pharmacokinetics
It is known that the bioavailability of selenocysteine can be decreased when combined with certain substances .
Result of Action
It is known that it can act as a substitute for selenocysteine in the body , which plays a crucial role in various biological functions.
Action Environment
The action, efficacy, and stability of Selenocystamine dihydrochloride can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it can absorb moisture from the environment, which could potentially affect its stability and efficacy. Therefore, it should be stored in a sealed container, away from moisture .
Propiedades
IUPAC Name |
2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2Se2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACKHEAUUXZNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Se][Se]CCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Selenocystamine dihydrochloride | |
CAS RN |
3542-13-0 | |
| Record name | 2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Selenocystamine dihydrochloride's primary mechanism of action involves its interaction with thiol groups (-SH) present in various biological systems. For instance, it inhibits the particle-associated RNA-dependent RNA polymerase activity of influenza A and B viruses. [] This inhibition is attributed to selenocystamine's interaction with the enzyme's thiol groups, which are crucial for its activity. This interaction ultimately disrupts viral replication. Additionally, research indicates that selenocystamine dihydrochloride can be used as a cross-linker in the synthesis of redox-responsive nanoparticles. [] Upon exposure to specific stimuli like Reactive Oxygen Species (ROS), the diselenide bond within selenocystamine can be cleaved, leading to the disassembly of these nanoparticles and controlled release of encapsulated drugs.
A: Selenocystamine dihydrochloride exhibits compatibility with various materials, making it suitable for diverse applications. For example, it has been successfully incorporated into nanoparticles composed of oxidized dextran and vancomycin. [] These nanoparticles are designed for targeted antibiotic delivery to macrophages infected with bacteria. The stability of selenocystamine dihydrochloride within these nanoparticles allows for controlled drug release in response to the specific intracellular environment of infected macrophages, showcasing its potential for targeted drug delivery.
A: Selenocystamine dihydrochloride's redox-responsive properties make it attractive for targeted drug delivery applications. [, ] When incorporated into nanogels as a diselenide cross-linker, it allows for the controlled disassembly and drug release upon exposure to near-infrared (NIR) light. [] This light-triggered degradation enables on-demand drug release, potentially improving treatment efficacy and minimizing off-target effects. Additionally, selenocystamine dihydrochloride has been used in nanoparticles designed to target bacteria-infected macrophages. [] These nanoparticles utilize the specific microenvironment of infected cells, characterized by elevated ROS and glutathione levels, to trigger the release of antibiotics precisely at the infection site.
A: While research primarily highlights selenocystamine dihydrochloride's antiviral activity, particularly against influenza viruses, further investigation is needed to determine the potential for resistance development. [] Future studies should focus on understanding whether prolonged exposure to selenocystamine dihydrochloride could lead to the emergence of resistant viral strains. Exploring potential cross-resistance with other antiviral agents is also crucial to assess its long-term therapeutic potential fully.
A: Electrothermal atomization atomic absorption spectrometry (ETAAS) is a sensitive technique for determining selenium content in various matrices, including selenocystamine dihydrochloride. [] This method involves atomizing the sample in a graphite furnace, followed by measuring the absorbance of selenium atoms at a specific wavelength. The use of chemical modifiers, such as palladium and magnesium nitrates, enhances the thermal stabilization of selenium during analysis, improving the accuracy and sensitivity of the measurement.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





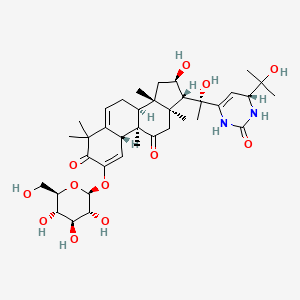
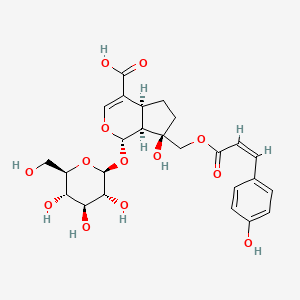


![(3S)-3-[(2S)-2-Amino-3-oxobutyl]pyrrolidin-2-one](/img/structure/B1256943.png)


![(3S)-3-[(2S)-2-Amino-3-hydroxybutyl]pyrrolidin-2-one](/img/structure/B1256950.png)
